
3-tert-Butyl-2-isoxazoline-5-carboxylic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-tert-Butyl-2-isoxazoline-5-carboxylic acid methyl ester” is a compound that belongs to the class of organic compounds known as pyridinecarboxylic acids and derivatives . These are compounds containing a pyridine ring bearing a carboxylic acid group or a derivative thereof . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Synthesis Analysis
In the field of drug discovery, it is always imperative to unleash new eco-friendly synthetic strategies . Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . The particular disadvantages associated with metal-catalyzed reactions are high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures . Therefore, it is always imperative to develop alternate metal-free synthetic routes .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, IR spectrum and NMR spectrum can provide valuable information about the functional groups and the carbon and hydrogen atoms present in the molecule .Chemical Reactions Analysis
The reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields, whereas benzyl, methyl, ethyl, and isopropyl esters are essentially unreactive . Magic blue catalytically facilitates the cleavage of the C-O bond in tert-butyl carbamates, carbonates, esters, and ethers in a high isolated yield under mild conditions, and sacrificial triethylsilane accelerates the reaction .Aplicaciones Científicas De Investigación
Novel Routes to Isoxazolols
Researchers have developed innovative methods to synthesize 5-substituted 3-isoxazolols, employing 3-tert-Butyl-2-isoxazoline-5-carboxylic acid methyl ester derivatives. A notable advancement involves converting carboxylic acid derivatives into acyl Meldrum's acids, leading to N, O-diBoc-protected beta-keto hydroxamic acids. These acids, upon specific treatments, cyclize to the corresponding 5-substituted 3-isoxazolols without forming undesired byproducts. This process underscores a novel and versatile approach in the synthesis of isoxazolols, emphasizing the compound's role in facilitating streamlined and efficient synthetic pathways (Sørensen, Falch, & Krogsgaard‐Larsen, 2000).
Synthesis of Amino Acid Derivatives
Another realm of application includes the synthesis of non-proteinogenic amino acid methyl esters with acid-sensitive side chains. Utilizing a chiral glycine derivative, researchers have efficiently synthesized acid-sensitive and highly hindered α-amino-acid methyl esters. This methodology highlights the compound's utility in generating complex amino acid derivatives, offering potential in various biochemical and pharmaceutical contexts (CHIMIA, 1997).
Photodynamic Therapy and Imaging
This compound derivatives have also found applications in the development of near-infrared (NIR) photosensitizers for fluorescence imaging and photodynamic therapy (PDT) of cancer. These compounds, through their photophysical properties, enable the dual function of tumor visualization and targeted therapy, presenting a promising avenue for cancer treatment (Patel et al., 2016).
Catalytic Esterification
In organic synthesis, the compound's derivatives have been utilized in catalytic processes, such as the esterification of primary benzylic C-H bonds with carboxylic acids. This application demonstrates the compound's versatility in facilitating novel catalytic reactions, thereby broadening the scope of synthetic methodologies available for creating ester compounds (Lu, Zhu, Sun, & Shen, 2017).
Direcciones Futuras
In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . This review article highlights a comprehensive overview of the potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests .
Propiedades
IUPAC Name |
methyl 3-tert-butyl-4,5-dihydro-1,2-oxazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-9(2,3)7-5-6(13-10-7)8(11)12-4/h6H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQQGBGGDREVTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

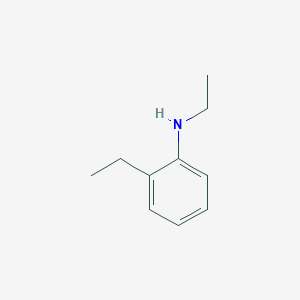
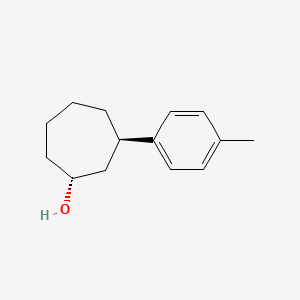
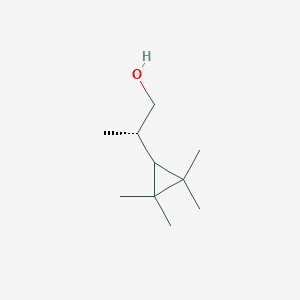
![(5R)-3-azabicyclo[3.2.1]octan-8-ol;hydrochloride](/img/structure/B2564699.png)
![6-Ethoxy-3-(4-methoxyphenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2564700.png)
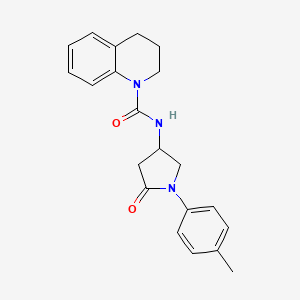

![1-[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B2564706.png)
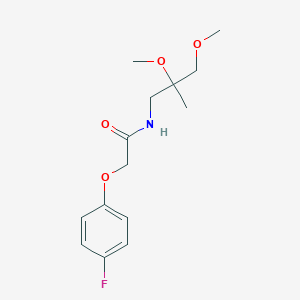
![4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N,N-dimethylnaphthalen-1-amine](/img/structure/B2564709.png)
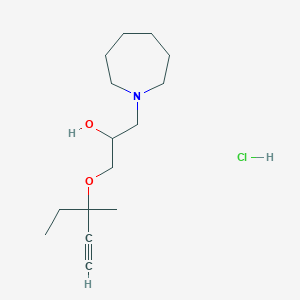
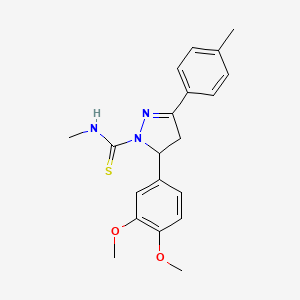
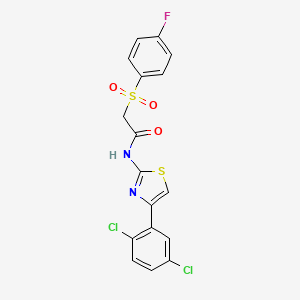
![Methyl [2-methoxy-5-(trifluoromethoxy)phenoxy]acetate](/img/structure/B2564715.png)